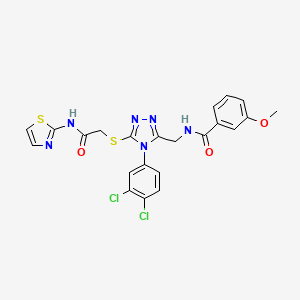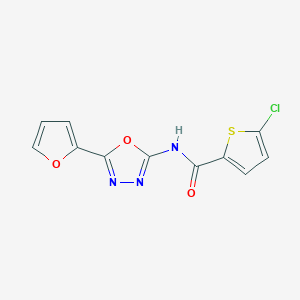
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide" is a complex molecule that appears to be designed for high specificity and activity in biological systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and pharmacological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . Similar synthetic strategies could be employed for the compound of interest, with the appropriate selection of starting materials and reagents to introduce the thiazolylamino and triazolyl moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations complement these findings by predicting the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's reactivity .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups. For instance, the presence of an amide bond suggests potential for hydrolysis under certain conditions, while the presence of halogens like chlorine indicates possible participation in nucleophilic substitution reactions . The thiazolylamino and triazolyl groups in the compound of interest may also engage in various chemical reactions, depending on the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and dichlorophenyl groups can affect the compound's lipophilicity and, consequently, its ability to cross biological membranes . The pharmacological screening of similar compounds has shown that they can possess significant biological activities, such as anti-inflammatory and anticancer properties, which are likely related to their physical and chemical properties .
Relevant Case Studies
Case studies involving similar compounds have demonstrated their potential as pharmacological agents. For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed very high affinity for the dopamine D4 receptor, with significant selectivity over other receptor subtypes . Another compound exhibited marked inhibition against various human cancer cell lines, suggesting promising anticancer activity . These findings highlight the importance of the molecular structure in determining the biological activity of such compounds.
properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O3S2/c1-33-15-4-2-3-13(9-15)20(32)26-11-18-28-29-22(30(18)14-5-6-16(23)17(24)10-14)35-12-19(31)27-21-25-7-8-34-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDQZPQTWUKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)

amine](/img/structure/B3019996.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019997.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine](/img/structure/B3019998.png)

![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)
![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)

![1-(4-Methylbenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3020006.png)

![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]-2-methylpropanoate](/img/structure/B3020010.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B3020012.png)